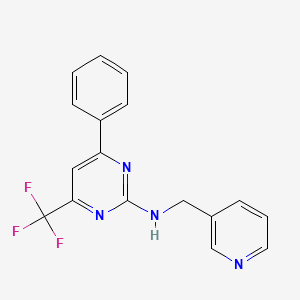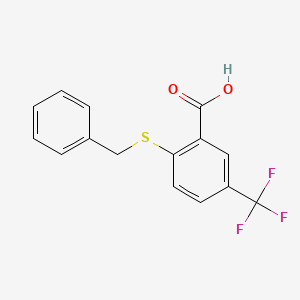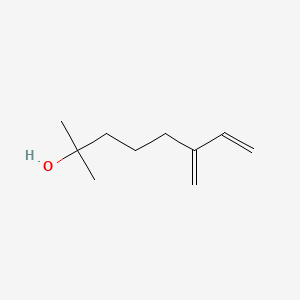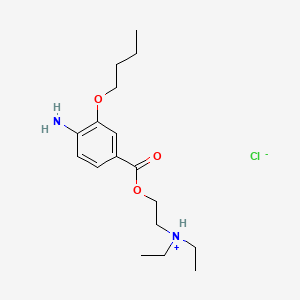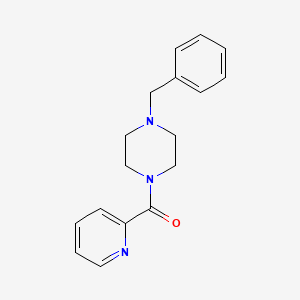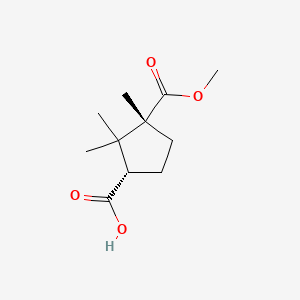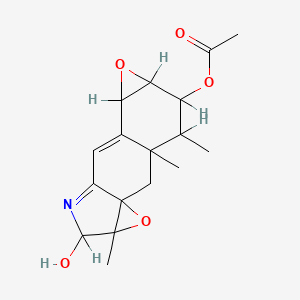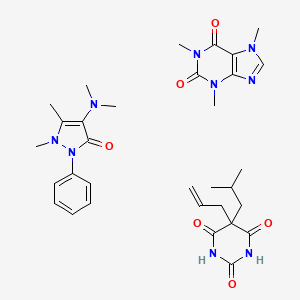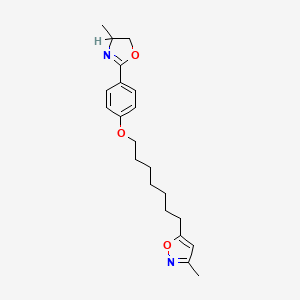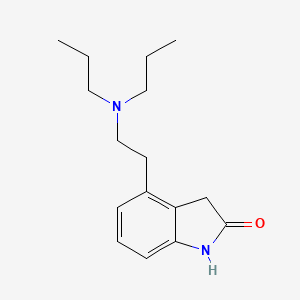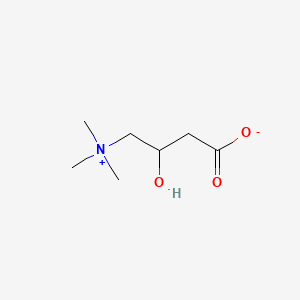
DL-カルニチン
説明
Carnitinium is a quaternary ammonium ion that is the the conjugate acid of carnitine. It has a role as a human metabolite and a mouse metabolite. It is functionally related to a gamma-amino-beta-hydroxybutyric acid. It is a conjugate acid of a carnitine.
Carnitine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Carnitine is an amino acid derivative. Carnitine facilitates long-chain fatty acid entry into mitochondria, delivering substrate for oxidation and subsequent energy production. Fatty acids are utilized as an energy substrate in all tissues except the brain.
A constituent of STRIATED MUSCLE and LIVER. It is an amino acid derivative and an essential cofactor for fatty acid metabolism.
科学的研究の応用
精神および神経症状の治療
L-カルニチン(LC)は、重要な栄養補助食品であり、心筋の健康に重要な役割を果たし、有意な心臓保護効果を発揮します {svg_1}. LCは、さまざまな心臓血管および脳血管障害の回復と治療に広く応用されています {svg_2}. しかし、神経系疾患におけるLCの使用については、多くの精神および神経障害においてさまざまな効果が観察されているため、議論が続いています {svg_3}.
心臓保護効果
LCは、有意な心臓保護効果を発揮します {svg_4}. LCは、臨床グレードのサプリメントの主要成分であり、さまざまな心臓血管障害の回復と治療に広く応用されています {svg_5}.
抗炎症効果
L-カルニチンサプリメントは、炎症性疾患の改善と炎症性サイトカインレベルの低下に有益である可能性があります {svg_6}. LCは、血清中の総抗酸化能力レベルを増加させ、C反応性タンパク質、インターロイキン-6、腫瘍壊死因子-α、およびマロンジアルデヒドのレベルを低下させることで、炎症状態を効果的に軽減します {svg_7}.
代謝改変
L-カルニチンは、レクリエーション的に活動的な、競争力のある、そして高度に訓練されたアスリートによってサプリメントとして使用されています {svg_8}. この系統的レビューは、長期にわたるLCサプリメントの代謝と代謝改変への影響を評価することを目的としています {svg_9}.
エネルギー消費量とパフォーマンスの向上
1日あたりのLC摂取の長期的な手順は、骨格筋TCレベルの上昇を引き起こし、運動代謝に影響を与え、パフォーマンスとエネルギー消費量を向上させ、体組成を変化させることなく {svg_10}.
肝性脳症の治療
肝性脳症(HE)に焦点を当てた出版物は12件あり、LCはこの状態における潜在的な治療効果を示しています {svg_11}.
神経変性疾患の治療
神経変性疾患(ND)は9つの記事で紹介されており、LCはこれらの状態の治療に潜在的に使用できることを示唆しています {svg_12}.
末梢神経系疾患の治療
末梢神経系疾患(PNSDs)は6つの記事で紹介されており、LCはこの状態における潜在的な治療効果を示しています {svg_13}.
作用機序
Target of Action
DL-Carnitine, also known as Carnitine, primarily targets the Carnitine Palmitoyltransferase (CPT) system . The CPT system is crucial in the transport of long-chain fatty acids across the inner mitochondrial membrane . It plays a significant role in fatty acid and glucose metabolism .
Mode of Action
DL-Carnitine interacts with its targets by acting as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . This process is essential for the subsequent β-oxidation of these fatty acids . DL-Carnitine can be synthesized within the body from the amino acids lysine or methionine . Vitamin C (ascorbic acid) is essential to the synthesis of carnitine .
Biochemical Pathways
DL-Carnitine plays a critical role in the β-oxidation of fatty acids in the mitochondria . It is involved in the transport of fatty acids into the mitochondria for subsequent β-oxidation, a process which results in the esterification of DL-Carnitine to form acylcarnitine derivatives . Additionally, DL-Carnitine is involved in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .
Pharmacokinetics
The homeostasis of DL-Carnitine is multifaceted. Its concentrations are maintained within relatively narrow limits for normal biological functioning in their pivotal roles in fatty acid oxidation and maintenance of free CoA availability . The concentrations of DL-Carnitine and its esters are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
DL-Carnitine has several molecular and cellular effects. It plays a major part in protecting cellular membranes, preventing fatty acid accumulation, modulating ketogenesis and glucogenesis, and in the elimination of toxic metabolites . It also plays a role in reducing oxidative stress, increasing expression of pro-inflammatory cytokines, and improving mitochondrial dysfunction .
Action Environment
The action, efficacy, and stability of DL-Carnitine can be influenced by various environmental factors. For instance, in the anoxic environment of the human gut where oxygen-dependent DL-Carnitine–metabolizing enzymes are likely inactive, DL-Carnitine is metabolized differently . Moreover, temperature and osmotic stress can also affect the utilization of DL-Carnitine .
特性
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does carnitine interact with its target to exert its biological effects?
A1: Carnitine primarily interacts with carnitine palmitoyltransferase I (CPT I), an enzyme located on the outer mitochondrial membrane. This interaction allows long-chain fatty acids to be transported across the mitochondrial membrane for beta-oxidation, a process that generates energy within the mitochondria [, ].
Q2: What are the downstream effects of carnitine supplementation on energy metabolism?
A2: Carnitine supplementation can increase muscle carnitine content and potentially enhance fatty acid oxidation [, , ]. This can lead to increased energy production, particularly during exercise, and potentially improve endurance capacity [, ]. Carnitine may also help regulate the ratio of acyl-CoA to free CoA within the mitochondria, further contributing to efficient energy metabolism [].
Q3: Does carnitine supplementation affect glucose metabolism?
A3: Studies have shown that increasing myocardial carnitine levels can significantly increase glucose oxidation rates in isolated rat hearts []. This effect is particularly relevant during reperfusion of ischemic hearts, where high levels of fatty acids can inhibit glucose oxidation [].
Q4: What is the molecular formula and weight of carnitine?
A4: The molecular formula of carnitine is C₇H₁₅NO₃, and its molecular weight is 161.2 g/mol.
Q5: Is there spectroscopic data available for carnitine?
A5: Spectroscopic data for carnitine and its acyl esters has been characterized using techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS), Gas Chromatography/Chemical Ionization Mass Spectrometry (GC/CIMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) []. These techniques allow for the identification and quantification of carnitine and its various acyl esters in biological samples.
Q6: What is the stability of carnitine under various storage conditions?
A6: Carnitine, in its various forms like L-carnitine and propionyl-L-carnitine, has been investigated for its stability in different formulations and storage conditions. Specific information regarding stability under various conditions can be found in the relevant research articles.
Q7: Have computational methods been used to study carnitine and its interactions?
A7: While the provided research excerpts do not delve into computational studies, computational chemistry and modeling techniques could be employed to investigate carnitine's interactions with enzymes like CPT I, explore its binding affinities, and potentially design novel carnitine analogs with enhanced properties.
Q8: How do structural modifications of carnitine affect its activity?
A9: Structural modifications of carnitine, such as esterification with different acyl groups, can significantly alter its biological activity. For instance, propionyl-L-carnitine has been shown to exhibit protective effects against erythrocyte and low-density lipoprotein peroxidation [], while bromoacetyl-L-carnitine acts as an inhibitor of carnitine acetyltransferase [].
Q9: What are some strategies to improve the stability, solubility, or bioavailability of carnitine?
A10: Research on carnitine delivery often focuses on optimizing its absorption and bioavailability. Studies explore different routes of administration, including oral and intravenous, to understand their impact on carnitine levels in various tissues [, , ].
Q10: What are the SHE regulations surrounding the production and use of carnitine?
A10: The provided research primarily focuses on the biological effects of carnitine. For specific SHE regulations related to carnitine production and use, consult relevant regulatory agencies and guidelines.
Q11: How is carnitine absorbed, distributed, metabolized, and excreted (ADME) in the body?
A12: Carnitine is absorbed in the small intestine and transported to various tissues, primarily the liver and muscles. It is excreted primarily in the urine, with a portion undergoing enterohepatic circulation []. Studies have explored the impact of factors like dialysis on carnitine levels, highlighting the importance of understanding its pharmacokinetics in specific patient populations [, , ].
Q12: What are the typical plasma concentrations of carnitine following administration?
A12: Plasma carnitine levels vary depending on factors like dosage, route of administration, and individual patient characteristics.
Q13: What are some in vitro and in vivo models used to study carnitine's effects?
A14: Researchers employ a range of in vitro and in vivo models to investigate the effects of carnitine. In vitro studies often utilize isolated cells, such as hepatocytes [] or muscle cells, to examine carnitine's impact on cellular processes like fatty acid oxidation or oxidative stress responses [, ]. Animal models, such as rats [, , ] and mice [], allow for the investigation of carnitine's effects on whole-body metabolism, exercise performance, and various disease states.
Q14: What is the evidence for carnitine's efficacy in specific clinical conditions?
A14: Carnitine supplementation has been investigated for its potential benefits in various clinical conditions, including:
- Chronic Kidney Disease: Carnitine deficiency is prevalent in patients with chronic kidney disease, particularly those on dialysis [, , ]. Studies have explored carnitine supplementation's potential to alleviate anemia [, ], improve cardiac function [], and address dialysis-related complications like hypotension, cramps, and fatigue [, , ].
Q15: What are some strategies to enhance carnitine delivery to specific tissues?
A15: Research on carnitine delivery explores various strategies to improve its uptake and utilization by target tissues. This includes investigating different routes of administration, such as oral versus intravenous, and developing novel delivery systems, like liposomes or nanoparticles, to enhance its bioavailability and tissue-specific targeting.
Q16: Are there biomarkers to assess carnitine status and predict its efficacy?
A19: Measuring plasma or serum carnitine levels is a common method to assess carnitine status [, ]. Additionally, evaluating the levels of specific acylcarnitines, such as long-chain acylcarnitines, can provide insights into fatty acid oxidation and potential carnitine deficiency [, , ].
Q17: What analytical methods are used to quantify carnitine and its metabolites?
A17: Several analytical techniques are employed to quantify carnitine and its acylcarnitine esters in biological samples. These include:
- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with pre-column ultraviolet derivatization, allows for the separation and quantification of carnitine and acylcarnitines in various biological matrices [].
- Mass Spectrometry (MS): MS-based methods, such as FAB-MS, GC/CIMS, ESI-MS, and MALDI-MS, offer high sensitivity and specificity in identifying and quantifying carnitine and its acyl esters [, ].
Q18: What is the environmental impact of carnitine production and disposal?
A18: The research provided focuses primarily on the biological and clinical aspects of carnitine. Assessing the environmental impact of carnitine production and disposal would require a separate analysis considering factors like manufacturing processes, waste streams, and potential ecotoxicological effects.
Q19: What factors influence the dissolution and solubility of carnitine?
A19: Carnitine's dissolution and solubility can be influenced by factors like pH, temperature, and the presence of other excipients in formulations.
Q20: Are the analytical methods used to measure carnitine validated?
A20: Analytical methods for measuring carnitine and its metabolites are typically validated following established guidelines to ensure accuracy, precision, and specificity.
Q21: What measures are in place to ensure the quality and safety of carnitine products?
A21: Quality control and assurance measures for carnitine products typically involve adhering to Good Manufacturing Practices (GMP) and conducting rigorous testing throughout the manufacturing process to meet regulatory standards and ensure product safety and efficacy.
Q22: Does carnitine induce any immunological responses?
A22: The research excerpts provided do not indicate that carnitine induces significant immunological responses.
Q23: Does carnitine interact with drug transporters?
A26: While the provided research does not focus on drug-transporter interactions, it's important to note that carnitine itself relies on specific transporters, like the carnitine transporter OCTN2, for its uptake into cells [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


